

Inter-Laboratory Validation of AP24600

Quantification Methods: A Comparative Guide

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Compound of Interest

Compound Name: AP24600

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This guide provides a comparative overview of validated bioanalytical methods for the quantification of ponatinib and its metabolites, including **AP24600** (M14). While direct inter-laboratory validation data for **AP24600** is not publicly available, this document summarizes and compares single-laboratory validated methods for ponatinib, offering valuable insights into the methodologies applicable for the quantification of its metabolites. The performance characteristics of these methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are presented to aid researchers in selecting and developing robust analytical protocols.

Comparison of Validated Analytical Methods for Ponatinib Quantification

The following table summarizes the key performance parameters of different validated analytical methods for the quantification of ponatinib in biological matrices. These methods provide a strong basis for the development and validation of assays for its metabolite, **AP24600**.

Method	Matrix	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Intra-day Precision (%) CV	Inter-day Precision (%) CV	Accuracy (%)	Recovery (%)	Internal Standard	Reference
LC-MS/MS	Human Plasma	5 - 400	4.66	1.06 - 2.54	1.06 - 2.54	-1.48 to -0.17	Not Reported	Vandetanib	[1] [2] [3]
LC-MS/MS	Rat Liver Microsomes	5 - 400	4.19	0.97 - 2.31	0.97 - 2.31	-1.65 to -0.3	Not Reported	Vandetanib	[1] [2] [3]
LC-MS/MS	Human Plasma	5 - 500	5	< 14.36	< 14.36	Not Reported	Not Reported	Not Specified	[4]
HPLC-UV	Human Plasma	20 - 200	20	< 7	< 7	Not Reported	Not Reported	Ranitidine	[5] [6]
HPLC-PDA	Human Plasma	200 - 10,000	200	Not Reported	Not Reported	98.2 - 105	98.2 - 105	Propranolol	[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Method for Ponatinib Quantification in Human Plasma[1][2][3]

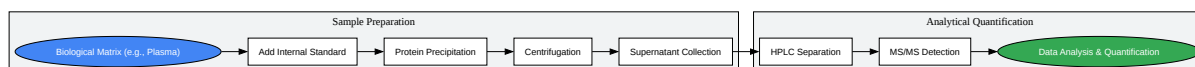
- Sample Preparation:
 - To 1 mL of human plasma, add 50 µL of the internal standard (vandetanib).
 - Precipitate proteins by adding a suitable organic solvent.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Filter the supernatant through a 0.22 µm syringe filter.
 - Inject a 5 µL aliquot of the filtered supernatant into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
 - Mobile Phase:
 - Solvent A: 10 mM ammonium formate (pH 4.1 with formic acid).
 - Solvent B: Acetonitrile.
 - Flow Rate: 0.25 mL/min.
 - Run Time: 4 minutes.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for Ponatinib Quantification in Human Plasma[5][6]

- Sample Preparation:
 - Perform a liquid-liquid extraction of the plasma sample with ethyl acetate.
 - Evaporate the organic layer to dryness.
 - Reconstitute the residue in the mobile phase.
 - Inject the reconstituted sample into the HPLC system.
- Chromatographic Conditions:
 - Column: Cyanopropyl column.
 - Mobile Phase: Ammonium acetate buffer (20 mM; pH 6.8) and acetonitrile (55:45, v/v).
 - Flow Rate: 1 mL/min.
 - Run Time: 10 minutes.
- Detection:
 - Wavelength: 431 nm for ponatinib and 255 nm for the internal standard (ranitidine).

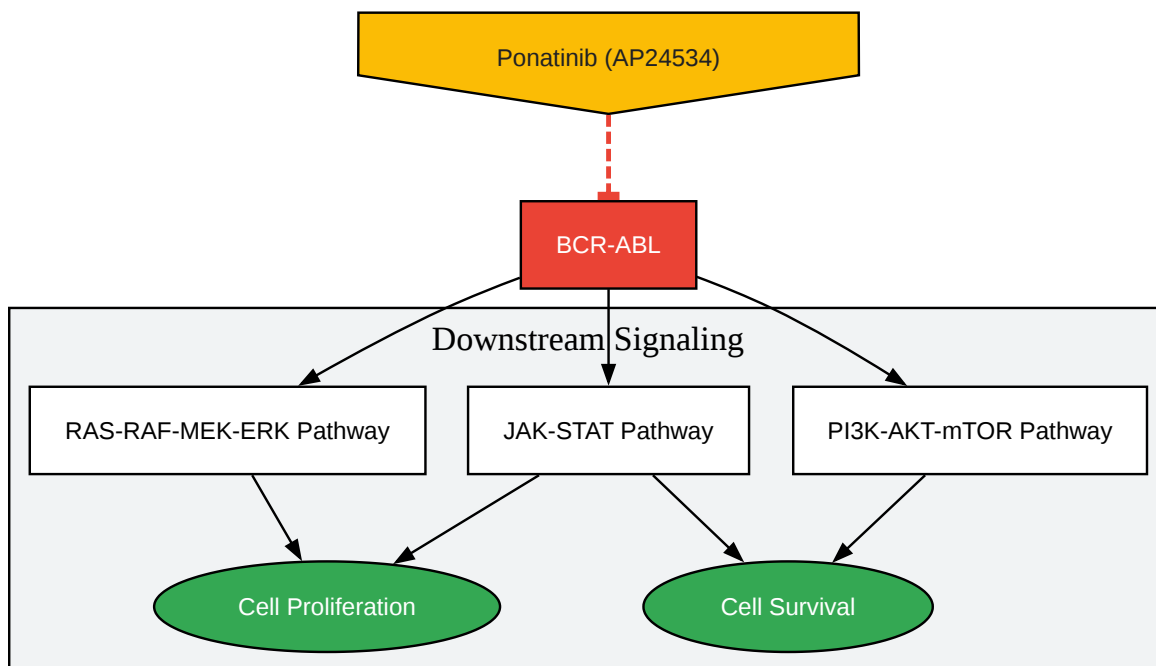
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by ponatinib and a general workflow for its quantification.



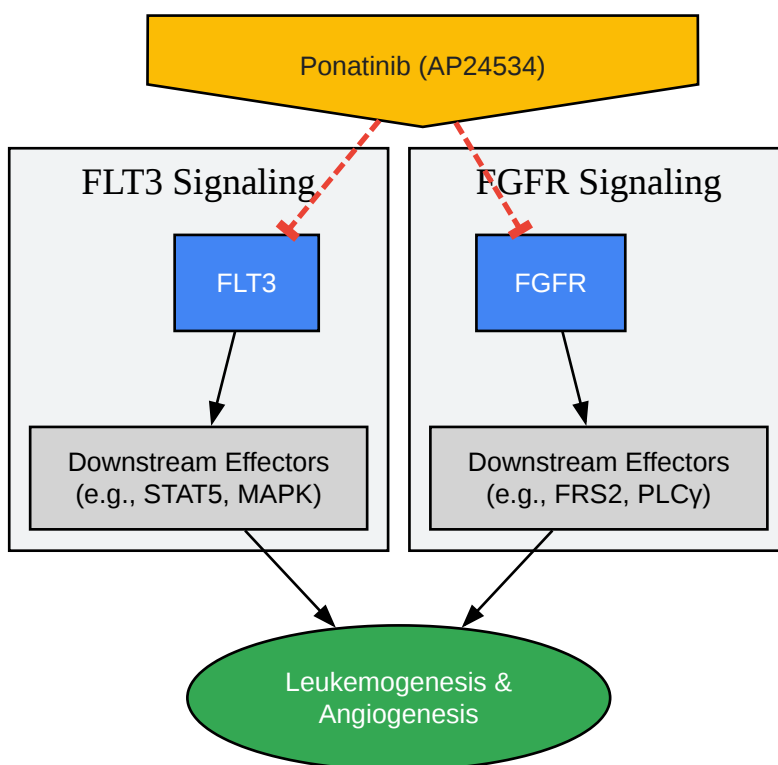
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Figure 1: General experimental workflow for the quantification of **AP24600**.



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Figure 2: Ponatinib inhibits the BCR-ABL signaling pathway.



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Figure 3: Ponatinib also inhibits FLT3 and FGFR signaling pathways.

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